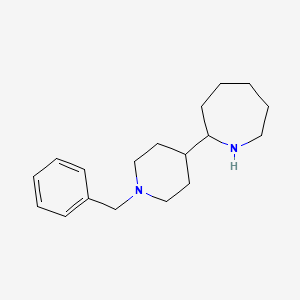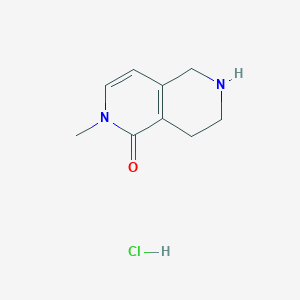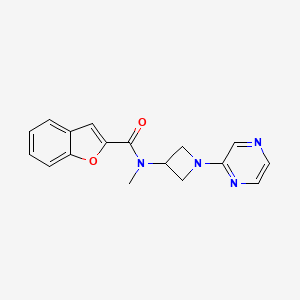
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide, also known as PF-06463922, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of drugs known as checkpoint inhibitors, which are used to enhance the immune system's ability to fight cancer cells. In
Mechanism of Action
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide is a monoclonal antibody that binds to the PD-L1 protein, preventing it from interacting with its receptor, PD-1, on T cells. This interaction is essential for the cancer cells to evade the immune system, as it inhibits the activation of T cells. By blocking this interaction, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide allows the T cells to recognize and attack cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide has been shown to have other biochemical and physiological effects. It has been found to reduce inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and lupus. It has also been shown to improve glucose metabolism in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide is its specificity for PD-L1, which reduces the risk of off-target effects. However, its efficacy may be limited by the expression of PD-L1 in some cancer cells, which may vary depending on the type of cancer. Additionally, its use may be limited by the development of resistance over time.
Future Directions
There are several future directions for the research on N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide. One area of interest is the potential use of combination therapy with other checkpoint inhibitors or chemotherapy drugs to enhance its efficacy. Another direction is the development of predictive biomarkers to identify patients who are most likely to benefit from treatment with N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide. Additionally, further research is needed to understand the mechanisms of resistance and develop strategies to overcome it.
Conclusion:
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide is a promising compound with potential therapeutic applications in cancer and autoimmune diseases. Its specificity for PD-L1 and its ability to enhance the immune system's response to cancer cells make it a valuable addition to the field of cancer immunotherapy. Further research is needed to fully understand its mechanisms of action and develop strategies to overcome limitations such as resistance.
Synthesis Methods
The synthesis of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 2-bromo-1-(methylamino)benzene with 2-pyrazinecarboxylic acid to form 2-(2-pyrazinyl)benzylamine. This intermediate is then reacted with 3-bromobenzofuran-2-carboxylic acid to form N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lung, breast, and melanoma. It works by targeting the PD-L1 protein, which is overexpressed in some cancer cells and helps them evade the immune system. By inhibiting PD-L1, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide enhances the immune system's ability to recognize and destroy cancer cells.
properties
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-20(13-10-21(11-13)16-9-18-6-7-19-16)17(22)15-8-12-4-2-3-5-14(12)23-15/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICQUGBIKZHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

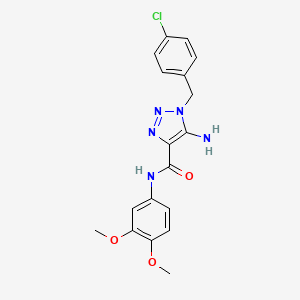

![N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2807340.png)
![8-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2807342.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2807345.png)
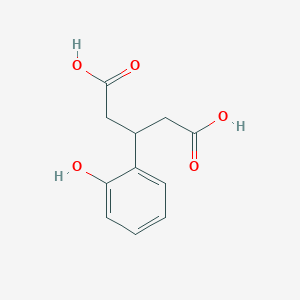
![N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2807349.png)

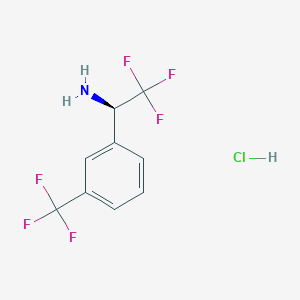

![Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2807356.png)
